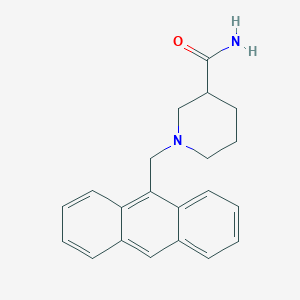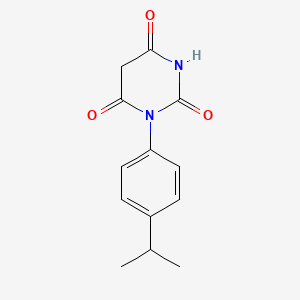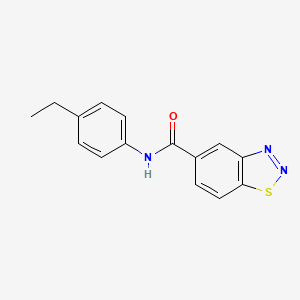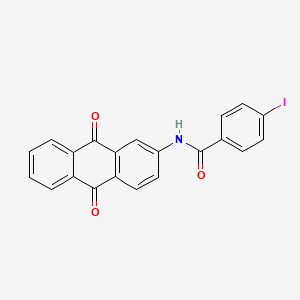![molecular formula C16H13N3O2S B5002525 1-benzyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B5002525.png)
1-benzyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzyl group at the first position and a 2-nitrophenylsulfanyl group at the second position of the imidazole ring, making it a unique and interesting molecule for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazole ring.
Attachment of the 2-Nitrophenylsulfanyl Group: The 2-nitrophenylsulfanyl group can be attached through a thiolation reaction, where a 2-nitrophenylsulfanyl chloride reacts with the imidazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-benzyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl imidazole derivatives.
科学研究应用
1-benzyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-benzyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis .
相似化合物的比较
1-benzyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole can be compared with other imidazole derivatives, such as:
1-benzyl-2-[(2-chlorophenyl)sulfanyl]-1H-imidazole: Similar structure but with a chlorine atom instead of a nitro group, leading to different chemical and biological properties.
1-benzyl-2-[(2-methylphenyl)sulfanyl]-1H-imidazole: Similar structure but with a methyl group instead of a nitro group, affecting its reactivity and biological activity.
1-benzyl-2-[(2-hydroxyphenyl)sulfanyl]-1H-imidazole: Similar structure but with a hydroxyl group instead of a nitro group, influencing its solubility and interaction with biological targets.
属性
IUPAC Name |
1-benzyl-2-(2-nitrophenyl)sulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-19(21)14-8-4-5-9-15(14)22-16-17-10-11-18(16)12-13-6-2-1-3-7-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXZXIBBEKHDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5002466.png)
![2-{[(6-methyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5002480.png)

![2-(2-Bromophenyl)-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5002487.png)


![5-acetyl-2-[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5002502.png)


![5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5002512.png)
![5-[(2,7-diethoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5002520.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-ethyl-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5002531.png)
![2-amino-N'-[4-(4-chlorophenyl)-2-hydroxy-4-oxo-2-butenoyl]benzohydrazide](/img/structure/B5002533.png)

